Home > Products > Screening Compounds P4562 > Etimycin sulfate
Etimycin sulfate - 362045-44-1

Etimycin sulfate

Catalog Number: EVT-255819
CAS Number: 362045-44-1
Molecular Formula: C21H45N5O11S
Molecular Weight: 575.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Heparan Sulfate:

    • Compound Description: A complex, linear polysaccharide composed of repeating disaccharide units. It plays a crucial role in various cellular processes, including cell signaling, growth factor binding, and viral attachment. [, , , , , , , ]

    Chondroitin Sulfate:

    • Compound Description: A sulfated glycosaminoglycan composed of repeating sugar units. It is found in cartilage and other connective tissues, contributing to their structural integrity and elasticity. [, , ]
    • Compound Description: A synthetic sulfated polysaccharide used to induce colitis in animal models, mimicking the inflammatory bowel disease in humans. [, ]
  • Ferrous Sulfate:

    • Compound Description: An iron supplement used to treat iron deficiency anemia. []

    Indoxyl Sulfate and p-Cresyl Sulfate:

    • Compound Description: Protein-bound uremic toxins that accumulate in the blood of patients with chronic kidney disease, contributing to cardiovascular complications. [, , , ]
    • Compound Description: Copper Sulfate is used in various applications, including as a fungicide and in copper plating. Magnesium Sulfate, also known as Epsom salt, is used for various medical and agricultural purposes. [, ]
Overview

Etimycin sulfate is a synthetic aminoglycoside antibiotic derived from gentamicin. It is characterized by its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The compound has gained attention for its potential therapeutic applications, especially in treating infections caused by resistant bacterial strains.

Source

Etimycin sulfate is synthesized from gentamicin, a naturally occurring antibiotic produced by the bacterium Micromonospora purpurea. The modification involves ethylation, which enhances its solubility and antibacterial efficacy. The synthesis and preparation methods of etimycin sulfate have been documented in various patents and scientific studies, indicating its relevance in pharmaceutical applications .

Classification

Etimycin sulfate belongs to the class of aminoglycoside antibiotics. This classification is based on its mechanism of action, which involves inhibiting bacterial protein synthesis. Aminoglycosides are known for their effectiveness against a wide range of bacterial pathogens, making them valuable in clinical settings.

Synthesis Analysis

Methods

The synthesis of etimycin sulfate typically involves the modification of gentamicin C1a through ethylation processes. Several methods have been proposed for its preparation:

  1. Alkali Treatment: Gentamicin C1a is treated with an alkali solution to facilitate the ethylation reaction.
  2. pH Conditioning: The use of acids or alkalis as pH conditioning agents is essential to optimize the yield and purity of etimycin sulfate during synthesis .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time. These parameters significantly influence the yield and quality of the final product. Advanced techniques such as liquid chromatography with pulsed amperometric detection are employed to analyze the purity and content of etimycin sulfate .

Molecular Structure Analysis

Structure

The molecular structure of etimycin sulfate can be described as an ethylated derivative of gentamicin. Its chemical formula is C_21H_43N_5O_7S, and it features multiple functional groups characteristic of aminoglycosides, including amino and hydroxyl groups.

Data

  • Molecular Weight: Approximately 493.67 g/mol
  • Structural Features: The structure includes a central aminocyclitol ring with attached sugar moieties that are essential for its biological activity.
Chemical Reactions Analysis

Reactions

Etimycin sulfate undergoes several chemical reactions that are crucial for its function as an antibiotic:

  1. Hydrolysis: In aqueous environments, etimycin sulfate may hydrolyze, affecting its stability and efficacy.
  2. Binding Interactions: It interacts with bacterial ribosomes, specifically binding to the 30S subunit, which inhibits protein synthesis.

Technical Details

The reaction kinetics and mechanisms involved in these processes are complex and require further investigation to fully understand their implications on antibiotic activity.

Mechanism of Action

Process

Etimycin sulfate exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. This occurs via:

  • Binding to Ribosomal RNA: The compound binds to the 16S rRNA component of the 30S ribosomal subunit.
  • Disruption of Translation: This binding prevents the proper assembly of the ribosome and interferes with the translation process, leading to bacterial cell death.

Data

Research indicates that etimycin sulfate is effective against a variety of pathogens, including those resistant to other antibiotics, highlighting its potential utility in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sulfate group, which enhances its bioavailability.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Range: Optimal activity is observed within a specific pH range that maintains solubility and stability.

Relevant data from toxicity studies indicate that while etimycin sulfate shows promise as an antibiotic, careful consideration must be given to dosage and potential side effects .

Applications

Etimycin sulfate has several scientific uses:

  • Antibiotic Therapy: It is primarily used in treating infections caused by susceptible bacteria.
  • Research Applications: Its unique properties make it a subject of study in pharmacology for developing new antibiotics or enhancing existing ones.
Introduction to Etimycin Sulfate in Antimicrobial Research

Historical Development of Fourth-Generation Aminoglycosides

The aminoglycoside class has undergone four distinct generational advancements driven by bacterial resistance mechanisms:

  • First Generation (1940s-1950s): Natural products like streptomycin (from Streptomyces griseus) and neomycin, primarily targeting Mycobacterium tuberculosis and Gram-negative bacilli. Their utility diminished with the rapid emergence of resistance via ribosomal mutations and modifying enzymes [9] [10].
  • Second Generation (1960s): Gentamicin (from Micromonospora species), offering broader Gram-negative coverage, including Pseudomonas aeruginosa. Tobramycin followed, with enhanced P. aeruginosa activity [9] [10].
  • Third Generation (1970s): Semisynthetic derivatives like amikacin (derived from kanamycin) and netilmicin. These incorporated side chains (e.g., L-hydroxyaminobutyryl in amikacin) to sterically hinder aminoglycoside-modifying enzymes (AMEs), extending efficacy against many resistant strains [7] [10].
  • Fourth Generation (1990s-present): Characterized by further structural refinements to evade AMEs and reduce toxicity. Isepamicin and etimicin sulfate (approved in China in the 1990s) represent this wave. Plazomicin, a next-generation derivative, is often categorized separately due to its ultra-broad resistance profile [1] [7] [10]. Etmicin’s development specifically addressed limitations of earlier aminoglycosides—particularly ototoxicity and nephrotoxicity—while maintaining potency against emerging MDR strains [4].

Table 1: Generations of Key Aminoglycoside Antibiotics

GenerationRepresentative CompoundsOrigin/ModificationPrimary Advancement
1stStreptomycin, NeomycinNatural (Streptomyces)Initial Gram-negative coverage
2ndGentamicin, TobramycinNatural (Micromonospora/Streptomyces)Enhanced Pseudomonas activity
3rdAmikacin, NetilmicinSemisynthetic (Kanamycin/Gentamicin deriv.)Resistance to common AMEs
4thEtimicin, IsepamicinSemisynthetic (Gentamicin deriv.)Reduced toxicity; activity vs. some AME-producers

Etimicin Sulfate as a Semisynthetic Derivative: Evolutionary Significance in Antibiotic Design

Etimicin sulfate is synthesized from gentamicin C1a, a component of the gentamicin complex, via deliberate chemical modifications conferring pharmacological advantages:

  • Core Structural Innovation: Introduction of an ethyl group at the 1-N position of the deoxystreptamine ring. This modification sterically hinders access of adenosine-triphosphate (ATP)-dependent aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside nucleotidyltransferases (ANTs) and phosphotransferases (APHs), which commonly acetylate, phosphorylate, or adenylate hydroxyl/amino groups on earlier aminoglycosides [1] [4] [7].
  • Enhanced Target Binding: The ethyl group also optimizes binding to the bacterial ribosomal A-site (16S rRNA within the 30S subunit). Studies demonstrate tighter binding affinity compared to gentamicin or amikacin, leading to more effective disruption of protein synthesis initiation and elongation, and reduced miscoding errors [4] [7].
  • Microbiological Superiority: Extensive in vitro studies confirm etimicin’s potent activity. Against 407 clinical isolates (including E. coli, K. pneumoniae, P. aeruginosa, and S. aureus), etimicin demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) than gentamicin, tobramycin, and amikacin. Crucially, 85-90% of tested aminoglycoside-resistant isolates remained susceptible to etimicin [1]. Time-kill curve analyses revealed rapid, concentration-dependent bactericidal effects, surpassing amikacin in both speed and duration of action [1].
  • Reduced Target Organ Accumulation: Pharmacokinetic studies in rats show that while etimicin, like all aminoglycosides, accumulates in renal cortical tissue and inner ear hair cells, the extent is significantly lower than gentamicin or amikacin at equivalent doses. Crucially, subcellular distribution studies reveal markedly reduced accumulation within mitochondria of renal tubular cells and cochlear hair cells—key sites for nephro- and ototoxicity. This is attributed to its modified charge distribution and polarity imparted by the 1-N ethyl group [4].

Table 2: Comparative Profile of Etimicin vs. Reference Aminoglycosides

ParameterEtimicinGentamicinAmikacinSignificance
DerivationGentamicin C1aMicromonosporaKanamycin ASemisynthetic advantage
Key Modification1-N EthylationNoneL-HABA side chainTarget protection from AMEs
Avg MIC₉₀ vs. MDR G- (μg/mL)0.5 - 24 ->168 - 32Superior potency [1] [4]
% Resistant Clinical Isolates Susceptible85-90%40-60%60-75%Overcomes common resistance [1]
Renal Accumulation (Rat, % Dose)~15%~25%~22%Lower accumulation correlates with reduced toxicity potential [4]
Mitochondrial Uptake (in vitro)LowHighModerateKey mechanism for reduced cellular toxicity [4]

Positional Role in Addressing Multidrug-Resistant Gram-Negative Infections

Multidrug-resistant (MDR) Gram-negative pathogens—defined as non-susceptibility to ≥1 agent in ≥3 antimicrobial categories—pose critical therapeutic challenges. Carbapenem-resistant (CR) Enterobacteriaceae (CRE), CR-Pseudomonas aeruginosa (CRPA), and CR-Acinetobacter baumannii (CRAB) are particularly concerning due to limited treatment options and high mortality. Etimicin sulfate occupies a specific niche in this landscape:

  • Activity Against Resistant Phenotypes: Etimicin retains clinically relevant activity against Gram-negative pathogens exhibiting extended-spectrum β-lactamase (ESBL) production and many strains with aminoglycoside resistance mediated by common AMEs (e.g., AAC(3), AAC(6')-I). Its efficacy is most pronounced against strains with low-to-moderate level carbapenem resistance (MIC ≤8 mg/L). For high-level CR strains (MIC >8 mg/L), combination therapy is essential, where etimicin often plays a synergistic role [1] [3] [5].
  • Synergy in Combination Regimens: Combination therapy is a cornerstone for treating severe MDR Gram-negative infections. Etimicin demonstrates in vitro and clinical synergy with:
  • β-Lactams (especially Carbapenems): The combination disrupts cell wall integrity, enhancing etimicin uptake. This synergy is effective against CR strains with MICs ≤8 mg/L [3] [5].
  • Polymyxins (Colistin/Polymyxin B): Used against high-level CR strains. While carbapenem-colistin was historically common, etimicin-colistin combinations show promise, particularly for CRAB and CRPA, leveraging different mechanisms of action [3] [6].
  • Tigecycline/Fosfomycin: Used in complex infections like ventilator-associated pneumonia (VAP) or bacteremia caused by CRE or CRAB. Studies note etimicin's role in lowering the MIC of partners like fosfomycin [3] [5].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Breakpoint Research: Defining clinically relevant susceptibility breakpoints is vital for guiding therapy. Recent advances using validated LC-MS/MS methods for etimicin quantification in human serum and urine have enabled precise PK studies in healthy volunteers. These studies establish critical PK/PD indices (e.g., fAUC/MIC, C~max~/MIC) and are informing evidence-based breakpoint determinations, essential for optimizing dosing regimens and preventing underdosing in MDR infections [2].

Table 3: Etimicin Sulfate in Combination Therapy for MDR Gram-Negative Pathogens

Pathogen Resistance ProfilePreferred CombinationsMechanism of SynergyEvidence Level
CRE/Carbapenemase-producers (KPC, OXA-48-like; MIC ≤8 mg/L)Etimicin + Meropenem/Doripenemβ-Lactam disrupts cell wall, enhancing etimicin uptakeIn vitro studies; Clinical case series [3] [5]
CRAB/CRPA (High-level; MIC >8 mg/L)Etimicin + Colistin ± FosfomycinDual membrane disruption & intracellular targetingIn vitro time-kill studies; Limited clinical reports [3] [6]
ESBL-Producing Enterobacteriaceae with AME co-resistanceEtimicin + Piperacillin-Tazobactamβ-Lactamase inhibition protects etimicin; enhanced penetrationSurveillance studies [1]
MRSA Co-infection with MDR G-Etimicin + Vancomycin/LinezolidIndependent targeting of Gram-positive and Gram-negative pathogensTheoretical/Clinical practice

Properties

CAS Number

362045-44-1

Product Name

Etimycin sulfate

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Molecular Formula

C21H45N5O11S

Molecular Weight

575.7 g/mol

InChI

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1

InChI Key

OEBISAUVQBGQKC-ZIZSAZPJSA-N

SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.